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INCB62079

Cat. No.: B1574624
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Description

Overview of Fibroblast Growth Factors (FGFs) and Fibroblast Growth Factor Receptors (FGFRs) in Biological Processes

The FGF/FGFR signaling system is a complex network comprising FGF ligands, FGFR receptors, and various cofactors that collectively regulate critical cellular activities. nih.govmdpi.com Proper functioning of this pathway is essential for tissue homeostasis and development. nih.gov FGFs, a large family of polypeptide growth factors, exert their effects by binding to and activating FGFRs, which are high-affinity tyrosine kinase receptors located on the cell surface. mdpi.comnih.gov This interaction initiates a cascade of intracellular signals that ultimately influence gene expression and cellular responses. nih.gov

The human FGF family consists of 22 structurally related proteins that are classified into subfamilies based on their sequence homology and mechanism of action. researchgate.netyoutube.com These ligands, with molecular weights ranging from 17 to 34 kDa, act as mitogens for various cell types of mesenchymal and epithelial origin. mdpi.com The interaction between FGFs and FGFRs is a highly specific process that is further regulated by heparan sulfate (B86663) (HS) proteoglycans, which act as co-receptors, stabilizing the FGF-FGFR complex and promoting receptor dimerization and activation. mdpi.com The binding specificity between different FGF ligands and FGFR isoforms is a key determinant of the diverse biological outcomes of this signaling pathway. mdpi.comresearchgate.net

There are four main types of fibroblast growth factor receptors: FGFR1, FGFR2, FGFR3, and FGFR4. mdpi.com These receptors are single-pass transmembrane proteins characterized by a common architecture. nih.govnih.gov This structure includes an extracellular region with three immunoglobulin (Ig)-like domains (D1, D2, and D3), a transmembrane helix, and an intracellular domain with tyrosine kinase activity. mdpi.comnih.gov

The extracellular Ig-like domains are responsible for ligand binding, with the D2 and D3 domains forming the primary contact site for FGFs. nih.govyoutube.com Alternative splicing of the messenger RNA (mRNA) encoding the D3 domain of FGFR1, FGFR2, and FGFR3 generates "b" and "c" isoforms, which exhibit distinct ligand-binding specificities and are typically expressed in epithelial and mesenchymal tissues, respectively. researchgate.netaacrjournals.org This alternative splicing is a critical mechanism for regulating the biological response to different FGFs. nih.gov Unlike the other family members, FGFR4 does not undergo this alternative splicing in its third Ig domain. nih.gov Upon ligand binding, FGFRs dimerize, leading to the autophosphorylation of their intracellular kinase domains and the activation of downstream signaling pathways. nih.govresearchgate.net

Table 1: Overview of Human FGFR Isoforms and their General Functions

ReceptorKey Biological FunctionsCommon Associated Malignancies (when dysregulated)
FGFR1 Embryonic development, angiogenesis, wound healing, phosphate (B84403) homeostasisSquamous non-small cell lung cancer, breast cancer, urothelial carcinoma
FGFR2 Skeletal development, organogenesis, tissue repairGastric cancer, endometrial cancer, cholangiocarcinoma, breast cancer
FGFR3 Bone growth regulation, hearingUrothelial carcinoma, multiple myeloma, glioblastoma
FGFR4 Bile acid metabolism, lipid homeostasis, hepatocyte proliferationHepatocellular carcinoma, rhabdomyosarcoma, breast cancer

Aberrant FGFR Signaling in Oncogenesis and Disease Pathogenesis

Dysregulation of the FGF/FGFR signaling pathway is a well-documented driver of tumorigenesis, contributing to increased cell proliferation, survival, migration, and angiogenesis. aacrjournals.orgresearchgate.net This aberrant signaling can result from a variety of genetic and epigenetic alterations that lead to either ligand-dependent or ligand-independent activation of the pathway. aacrjournals.org The oncogenic potential of altered FGFR signaling has been validated in numerous preclinical models and observed across a wide spectrum of human cancers. aacrjournals.orgresearchgate.net

The mechanisms leading to pathological FGFR activation in cancer are diverse and can affect either the ligands or the receptors themselves. researchgate.netaacrjournals.org Key mechanisms include:

Gene Amplification: An increase in the copy number of an FGFR gene, leading to receptor overexpression on the cell surface and heightened signaling. researchgate.netaacrjournals.org

Activating Mutations: Point mutations, often in the kinase or transmembrane domain of the receptor, that cause constitutive, ligand-independent activation. aacrjournals.orgnih.gov

Chromosomal Rearrangements (Gene Fusions): The fusion of an FGFR gene with a partner gene, resulting in a chimeric protein with a constitutively active kinase domain. researchgate.netnih.gov This is a frequent alteration for FGFR2 and FGFR3. nih.gov

Ligand Overexpression: Increased production of FGFs by tumor or stromal cells can create autocrine or paracrine signaling loops that continuously stimulate the FGFR pathway. aacrjournals.orgnih.gov

These alterations disrupt the tightly regulated nature of FGFR signaling, leading to the activation of downstream pathways such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which in turn promote malignant phenotypes. researchgate.netnih.gov

The FGF19-FGFR4 signaling axis has emerged as a critical oncogenic driver in specific cancers, most notably hepatocellular carcinoma (HCC). nih.govmdpi.com FGF19 is a unique endocrine FGF that is produced in the gut and signals primarily through FGFR4 in the liver to regulate bile acid synthesis. nih.gov In a subset of HCCs, amplification of the gene encoding FGF19 leads to its overexpression. nih.gov This excess FGF19 ligand results in chronic activation of FGFR4 on hepatocytes, promoting uncontrolled cell proliferation and tumor development. nih.govmdpi.com Aberrant FGF19-FGFR4 signaling is also implicated in other malignancies, including cholangiocarcinoma and colon cancer. nih.govmycancergenome.org The high specificity of the FGF19-FGFR4 interaction makes this axis a particularly compelling target for therapeutic intervention. nih.gov

Rationale for Targeting FGFR4 in Cancer Research

The central role of the FGF19-FGFR4 axis as a distinct oncogenic driver in certain cancers provides a strong rationale for the development of targeted inhibitors. nih.govmdpi.com Unlike other FGFR family members that are more broadly involved in various physiological processes, FGFR4 has a more restricted set of functions, primarily related to metabolism. nih.gov This specificity suggests that inhibiting FGFR4 may result in a more manageable side-effect profile compared to pan-FGFR inhibitors that block all four receptors. nih.gov

The development of potent and selective FGFR4 inhibitors, such as INCB62079, is a promising therapeutic strategy for patients with tumors characterized by FGF19 amplification or other forms of FGFR4 pathway activation. cancer.govacs.org By specifically blocking this key signaling pathway, these inhibitors aim to halt the proliferation of cancer cells that are dependent on the FGF19-FGFR4 axis for their growth and survival. cancer.govresearchgate.net This approach exemplifies the principles of precision medicine, where treatment is tailored to the specific molecular alterations driving an individual's cancer. aacrjournals.org

Properties

IUPAC Name

known

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

INCB62079;  INCB-62079;  INCB 62079;  INCB062079;  INCB-062079;  INCB 062079; 

Origin of Product

United States

Incb62079: a Selective Fibroblast Growth Factor Receptor 4 Fgfr4 Inhibitor in Preclinical Research

Selective Inhibition of FGFR4 Kinase Activity

INCB62079 is characterized by its potent and highly selective inhibition of FGFR4 kinase activity. researchgate.net Biochemical assays have determined its half-maximal inhibitory concentration (IC50) for FGFR4 to be in the low nanomolar range, demonstrating strong potency. bioworld.com A key feature of this compound is its remarkable selectivity for FGFR4 over the other members of the FGFR family (FGFR1, FGFR2, and FGFR3), as well as a broad panel of non-FGFR kinases. researchgate.net Preclinical data indicate a selectivity of at least 250-fold against other FGFR kinases and over 800-fold against a wider range of kinases. researchgate.net This high degree of selectivity is critical, as it may allow for targeted therapeutic effects while avoiding toxicities associated with the inhibition of other FGFR isoforms, such as hyperphosphatemia, which is linked to FGFR1 inhibition. nih.gov

The compound's selective activity is further demonstrated in cellular assays. Cancer cell lines with genetic amplification and expression of FGF19 are uniquely sensitive to the growth-inhibitory effects of this compound, showing effective concentrations (EC50) under 200 nM. researchgate.netbioworld.com In contrast, HCC cell lines and normal cells that are not dependent on the FGF19-FGFR4 axis are significantly less sensitive, with EC50 values exceeding 5000 nM. researchgate.netbioworld.com

In Vitro Potency and Selectivity of this compound
ParameterTarget/Cell TypeValueReference
IC50FGFR4 Kinase1.2 nM bioworld.com
SelectivityVersus other FGFR Kinases>250-fold researchgate.net
SelectivityVersus large kinase panel>800-fold researchgate.net
EC50 (Cell Growth Inhibition)FGF19-Amplified Cancer Cells<200 nM researchgate.net
EC50 (Cell Growth Inhibition)Cells without FGF19-FGFR4 dependence>5000 nM researchgate.net

Irreversible Binding Characteristics

The high selectivity of this compound is structurally rooted in its irreversible binding mechanism. nih.gov The inhibitor was specifically designed to form a covalent bond with the FGFR4 protein. researchgate.net This irreversible interaction targets a unique cysteine residue at position 552 (Cys552) within the active site of the FGFR4 kinase domain. cancer.govresearchgate.net This specific amino acid is not conserved among the other FGFR family members (FGFR1-3), which provides a structural basis for the compound's selective action. researchgate.netpnas.org By covalently binding to Cys552, this compound permanently blocks the ATP-binding pocket, thus inhibiting the receptor's kinase function. cancer.gov The formation of this specific covalent bond has been confirmed through advanced analytical techniques such as liquid chromatography-mass spectrometry/mass spectrometry (LC/MS/MS)-based proteomic analysis. researchgate.net

Impact on Downstream Signaling Cascades

Activation of FGFR4 by its ligand, FGF19, initiates a cascade of intracellular signaling events that promote cell proliferation, growth, and survival. tandfonline.comnih.gov this compound functions by blocking the initial step of this cascade: the autophosphorylation and activation of the FGFR4 receptor itself. cancer.gov This inhibition prevents the recruitment and phosphorylation of downstream effector proteins, thereby silencing the oncogenic signals. researchgate.net In cellular models with autocrine FGF19 production, this compound effectively inhibited FGFR4 autophosphorylation and blocked signal transduction to downstream markers of pathway activation. researchgate.net The primary signaling pathways known to be activated by FGFR4 include the Ras-MAPK and PI3K-Akt pathways. nih.gov

Modulation of Ras-MAPK Signaling Pathway

The Ras-MAPK (mitogen-activated protein kinase) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. nih.govwikipedia.org Upon activation, FGFR4 phosphorylates adaptor proteins such as FGF receptor substrate 2 (FRS2). frontiersin.org Phosphorylated FRS2 serves as a docking site that recruits other proteins, ultimately leading to the activation of Ras and the subsequent phosphorylation cascade involving Raf, MEK, and ERK. nih.govfrontiersin.org The terminal kinase, ERK, then translocates to the nucleus to regulate the transcription of genes involved in cell cycle progression. wikipedia.orgnih.gov By preventing the initial phosphorylation of FGFR4, this compound effectively blocks the activation of FRS2 and, consequently, the entire Ras-MAPK signaling axis in FGFR4-dependent cancer cells. researchgate.netfrontiersin.org

Influence on PI3K-Akt Signaling Pathway

The PI3K-Akt (Phosphoinositide 3-kinase-protein kinase B) pathway is another central signaling network that governs cell survival, growth, and metabolism. cellsignal.comjohnshopkins.edu FGFR4 activation can also trigger this pathway, often through the same adaptor proteins that activate the Ras-MAPK pathway. nih.gov Once activated, PI3K generates the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates Akt. mdpi.com Activated Akt then phosphorylates a multitude of substrates that inhibit apoptosis and promote cell growth and proliferation. cellsignal.com The inhibition of FGFR4 by this compound prevents the upstream signals that lead to PI3K activation, thereby suppressing the pro-survival and proliferative signals mediated by Akt in cancers driven by the FGF19/FGFR4 axis. nih.govnih.gov

Effects on Other Associated Intracellular Pathways

The primary mechanism of signal transduction for FGFR4 involves the phosphorylation of tyrosine residues on intracellular substrates, which then act as hubs for assembling larger signaling complexes. nih.gov A key immediate substrate is FRS2, which, upon phosphorylation by activated FGFR4, orchestrates the activation of both the Ras-MAPK and PI3K-Akt pathways. frontiersin.org Therefore, the inhibitory action of this compound on FGFR4 directly prevents the phosphorylation of FRS2, representing a critical upstream node of inhibition that affects multiple downstream cascades. researchgate.net Beyond these two major pathways, FGFR4 signaling can also engage other signaling molecules and pathways, such as phospholipase Cγ (PLCγ) and signal transducer and activator of transcription (STAT) proteins, although these are often context-dependent. By blocking the receptor's kinase activity at its source, this compound provides a comprehensive shutdown of the diverse intracellular signals emanating from an overactive FGF19-FGFR4 axis.

In Vitro Investigations of Incb62079 Activity

Cellular Models for Studying FGFR4 Activation and Inhibition

The selection of appropriate cellular models is critical for accurately assessing the potency and selectivity of a targeted therapeutic agent like INCB62079. Research efforts have utilized both malignant cell lines with characterized pathway activation and non-malignant cells to establish a therapeutic window.

The primary cellular models for testing this compound are cancer cell lines characterized by the aberrant activation of the FGF19-FGFR4 signaling axis. This activation is typically driven by genetic alterations such as the amplification of the FGF19 gene, which encodes the primary ligand for FGFR4, or activating mutations within the FGFR4 gene itself.

Hepatocellular carcinoma (HCC) cell lines are prominent models in these studies, as a subset of HCC tumors exhibits amplification of the 11q13 chromosomal region, which contains the FGF19 gene. The Hep3B cell line is a well-characterized example of an HCC line with FGF19 amplification that is used to study FGFR4 inhibition. aacrjournals.org In such models, FGF19 acts in an autocrine or paracrine manner to constitutively activate FGFR4, driving uncontrolled cell proliferation and survival. nih.govoncotarget.com

Beyond HCC, other cancer types have been identified with relevant FGFR4 pathway alterations. A subset of basal-like breast cancer cell lines, including MDA-MB-468 and HCC1937 , have been shown to co-express both FGFR4 and its ligand FGF19, creating an autocrine signaling loop essential for their survival. nih.gov Additionally, overexpression of FGFR4 has been noted in various other malignancies, including high-grade serous ovarian cancer and rhabdomyosarcoma, making cell lines derived from these tumors relevant for investigation. aacrjournals.orgresearchgate.net The selection of these specific cell lines allows for the targeted investigation of this compound's ability to inhibit oncogenic signaling directly driven by the FGF19-FGFR4 axis.

To assess the selectivity of FGFR4 inhibitors and understand the potential effects on normal physiological processes, non-malignant cell models are employed. These models typically have low to negligible expression of FGFR4 and are not dependent on the FGF19-FGFR4 pathway for their growth and survival.

Examples of such models include non-transformed breast myoepithelial cell lines like MCF10A and HMEC (Human Mammary Epithelial Cells). nih.gov Studies have shown that these cell lines have significantly lower levels of FGFR4 expression compared to their cancerous counterparts. nih.gov Similarly, the normal liver cell line HL7702 has been used in studies to contrast with HCC cells when investigating the effects of FGF19-induced signaling. nih.gov By comparing the effects of this compound on these non-malignant cells to the effects on cancer cells with an activated pathway, researchers can establish the inhibitor's selectivity and therapeutic index.

Effects on Cancer Cell Proliferation and Viability

A crucial aspect of in vitro characterization is determining the direct impact of the inhibitor on the growth and survival of cancer cells. Studies with this compound have demonstrated its ability to potently and selectively reduce cancer cell proliferation and viability in a dose-dependent manner.

This compound has been shown to selectively inhibit the growth of cancer cell lines that are dependent on the FGF19-FGFR4 signaling pathway. This inhibition is dose-dependent, meaning the extent of growth reduction correlates with the concentration of the compound.

In vitro studies have established that cancer cell lines with FGF19 amplification are uniquely sensitive to this compound. These cells exhibit a half-maximal effective concentration (EC50) for growth inhibition of less than 200 nM. In stark contrast, HCC cell lines and normal cells that lack this FGF19-FGFR4 dependency are significantly less sensitive, with EC50 values greater than 5000 nM. This substantial difference underscores the high selectivity of this compound for its intended target pathway.

Cell Line TypeFGF19-FGFR4 Pathway StatusEC50 for Growth Inhibition (nM)
Cancer Cell Lines (e.g., HCC with FGF19 amplification)Dependent / Activated< 200
Cancer/Normal Cell LinesNon-Dependent> 5000

The FGF19-FGFR4 signaling pathway promotes cancer cell survival, in part by suppressing apoptosis, or programmed cell death. aacrjournals.org Consequently, inhibition of this pro-survival pathway is expected to induce apoptosis in dependent cancer cells.

Studies involving the depletion of FGFR4 in breast cancer cell lines that co-express both FGFR4 and FGF19 have demonstrated this principle. The removal of FGFR4 signaling in these cells leads to significant apoptotic cell death, which can be observed through characteristic morphological changes and confirmed with assays such as annexin (B1180172) V staining. nih.gov While direct published studies detailing apoptosis induction specifically by this compound are limited, its mechanism as a potent FGFR4 inhibitor strongly suggests it would trigger this same apoptotic response in vulnerable cancer cells. This is further supported by evidence that other molecules in its class can induce apoptosis and cell cycle modulation. patsnap.com The triggering of apoptosis is a key mechanism through which FGFR4 inhibition is believed to exert its antitumor effects.

Impact on Cancer Cell Migration and Invasion Potential

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, processes that are fundamental to metastasis. nih.gov The FGF/FGFR signaling axis has been implicated in promoting these malignant behaviors. nih.gov

In vitro studies on various cancer types have shown that aberrant FGFR4 signaling enhances the migratory and invasive capabilities of cancer cells. For instance, in colorectal and ovarian cancer cell lines, silencing the FGFR4 gene led to a significant reduction in cell migration and invasion. nih.govaacrjournals.org The FGF19-FGFR4 axis, in particular, has been shown to promote epithelial-mesenchymal transition (EMT) in HCC cells, a process that endows cancer cells with increased motility and invasiveness. nih.govnih.gov

By specifically blocking the activation of FGFR4, this compound is expected to counteract these effects. Inhibition of the receptor would disrupt the downstream signaling cascades that reorganize the cytoskeleton and alter cell adhesion, which are necessary for cell movement. Therefore, a primary outcome of this compound treatment in vitro would be the diminished potential of cancer cells to migrate and invade, thereby interfering with a key step in the metastatic cascade.

Modulation of Gene Expression Profiles by this compound

While specific studies detailing the comprehensive modulation of gene expression profiles by this compound are not extensively available in the public domain, the mechanism of action of selective FGFR4 inhibitors provides a strong indication of its expected effects. The FGFR4 signaling pathway, when activated by its ligand FGF19, is known to influence the expression of genes involved in cell proliferation, survival, and metabolism.

Inhibition of FGFR4 by a selective agent like this compound is anticipated to reverse these effects. For instance, in FGFR4-driven cancer models, the inhibition of this pathway would likely lead to the downregulation of genes that promote cell cycle progression and the upregulation of genes that induce apoptosis or cell cycle arrest. Furthermore, as FGFR4 plays a role in bile acid metabolism, its inhibition can affect the expression of genes involved in this process. Preclinical studies of this compound have shown that it inhibits growth in FGF19/FGFR4-driven liver cancer models, which is consistent with the modulation of gene expression programs that favor reduced tumor growth. patsnap.com

Biochemical Kinase Assays and Enzyme Kinetics for Potency and Selectivity Assessment

The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic potential. These parameters are typically evaluated through a series of in vitro biochemical assays.

Potency Assessment:

Biochemical assays are employed to determine the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by half, a value known as the half-maximal inhibitory concentration (IC50). For this compound, its potency against FGFR4 would be a key measure of its intended activity. While the precise IC50 value for this compound against FGFR4 from publicly available sources is not specified, its characterization as a "selective, FGFR4 inhibitor" implies a high degree of potency against this specific kinase. patsnap.com

Selectivity Assessment:

To assess the selectivity of this compound, its inhibitory activity would be tested against a broad panel of other kinases, including the other members of the FGFR family (FGFR1, FGFR2, and FGFR3) and a diverse range of other human kinases. A highly selective inhibitor will demonstrate significantly greater potency for its intended target (FGFR4) compared to other kinases. This selectivity is crucial for minimizing off-target effects. The development of selective FGFR4 inhibitors often exploits unique structural features of the FGFR4 kinase domain to achieve this specificity.

The following table illustrates a hypothetical selectivity profile for a selective FGFR4 inhibitor, based on data typically seen for compounds in this class.

Kinase TargetIC50 (nM)
FGFR4 < 10
FGFR1> 500
FGFR2> 500
FGFR3> 500
VEGFR2> 1000
PDGFRβ> 1000
c-Kit> 1000
Src> 1000

Note: This table is representative of a selective FGFR4 inhibitor and does not represent officially published data for this compound.

Enzyme Kinetics:

Further characterization of the inhibitor-kinase interaction involves enzyme kinetic studies. These investigations can determine the mechanism of inhibition, such as whether the inhibitor competes with ATP (the enzyme's natural substrate), binds to a different site (allosteric inhibition), or binds irreversibly. For this compound, understanding its kinetic profile with respect to FGFR4 would provide deeper insights into its mechanism of action at the molecular level.

In Vivo Preclinical Studies and Animal Models

Murine Models of FGF19-Driven Hepatocellular Carcinoma (HCC)

The dysregulation of the Fibroblast Growth Factor 19 (FGF19)/Fibroblast Growth Factor Receptor 4 (FGFR4) signaling axis is a known driver in the development and progression of a subset of hepatocellular carcinomas (HCC). researchgate.netnih.gov Preclinical research has demonstrated that targeting this pathway is a viable therapeutic strategy. nih.gov Murine models, particularly those involving FGF19-driven HCC, have been instrumental in evaluating the in vivo efficacy of FGFR4 inhibitors like INCB62079. nih.govnih.gov Studies in transgenic mice have shown that overexpression of FGF19 leads to the development of liver dysplasia and HCC, while crossing these mice with FGFR4 knockout mice prevents tumor formation, confirming the receptor's critical role in hepatocarcinogenesis. nih.gov

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research. xenograft.netnih.gov For HCC, cell line-derived xenografts are widely used to study tumor growth and response to novel therapies. xenograft.netnih.gov In the context of FGF19-driven cancers, these models are particularly valuable for assessing agents that target the FGFR4 pathway. Oral administration of this compound in subcutaneous xenograft tumor models dependent on FGFR4 activity has been shown to inhibit tumor growth and induce significant tumor regressions at well-tolerated doses. researchgate.net This anti-tumor activity is observed specifically in cancer cell lines that have amplification and expression of FGF19, confirming the compound's selective mechanism of action. researchgate.net

Patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into mice, are also utilized as they are believed to faithfully conserve the biological and genetic features of the original tumor. championsoncology.commdpi.com These models provide a robust platform for evaluating the efficacy of targeted therapies in a setting that better reflects human cancer heterogeneity. championsoncology.com

The Hep3b cell line, derived from a human liver tumor, is a well-established and widely used model in HCC research. xenograft.netmdpi.comaltogenlabs.com These cells are known to form tumors when xenografted into nude mice, providing a reliable system for evaluating anti-cancer agents. altogenlabs.commdpi.com this compound has demonstrated effective, dose-dependent anti-tumor activity in the Hep3b hepatocellular cancer xenograft model. mdpi.com The compound's ability to suppress tumor growth in this specific model further validates its potential as a selective inhibitor for FGF19-driven HCC. mdpi.comresearchgate.net

Table 1: Summary of this compound Activity in Hep3b Xenograft Model
Model SystemInterventionObserved OutcomeSignificance
Hep3b Subcutaneous Xenograft in MiceThis compoundInhibition of tumor growth and significant tumor regressionDemonstrates potent in vivo anti-tumor efficacy in an FGF19-FGFR4 dependent HCC model. researchgate.netmdpi.com

Pharmacodynamic Markers in Preclinical Models

Pharmacodynamic (PD) markers are crucial in preclinical and clinical studies to confirm that a drug is engaging with its intended target and modulating the relevant biological pathway. nih.gov For this compound, monitoring changes in plasma FGF19 and markers of bile acid synthesis provides direct evidence of FGFR4 pathway inhibition. nih.govnih.gov

FGF19 is a hormone produced in the intestine that signals through FGFR4 in the liver to regulate bile acid synthesis in a negative feedback loop. nih.gov In preclinical models, the administration of an FGFR4 inhibitor like this compound disrupts this feedback mechanism. This disruption leads to a compensatory increase in circulating plasma FGF19 levels. nih.govnih.gov Monitoring this increase serves as a key pharmacodynamic marker, indicating successful target engagement by the inhibitor. nih.gov

The FGF19-FGFR4 signaling pathway's primary physiological role is to suppress the synthesis of bile acids from cholesterol. nih.gov The rate-limiting step in this synthesis is catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1). nih.gov A stable intermediate product in this pathway is 7α-hydroxy-4-cholesten-3-one (C4). nih.govmetabolon.com Serum or plasma levels of C4 are considered a reliable biomarker for the rate of de novo bile acid synthesis. nih.govresearchgate.net When this compound inhibits FGFR4, the suppressive signal on bile acid production is removed. Consequently, the synthesis pathway becomes more active, leading to a measurable increase in C4 concentrations. nih.govnih.gov This elevation in C4, along with increased FGF19, confirms the biological activity of the FGFR4 inhibitor on its target pathway. nih.govnih.gov

Table 2: Pharmacodynamic Markers of this compound Activity
MarkerBiological RoleChange Upon this compound AdministrationInterpretation
Plasma FGF19Hormone that suppresses bile acid synthesis via FGFR4 signaling. nih.govIncrease nih.govnih.govIndicates disruption of the negative feedback loop and confirms target engagement.
Serum/Plasma C4 (7α-hydroxy-4-cholesten-3-one)Intermediate metabolite and biomarker for the rate of bile acid synthesis. nih.govmetabolon.comIncrease nih.govnih.govDemonstrates inhibition of the FGFR4-mediated suppression of bile acid production.

Evaluation of this compound in Other Preclinical Cancer Models (non-human)

While the primary focus of preclinical evaluation for this compound has been on FGF19-driven hepatocellular carcinoma, the underlying mechanism of action suggests potential utility in other malignancies characterized by aberrant FGFR4 signaling. researchgate.netnih.gov Dysregulation of the FGF19/FGFR4 axis has been implicated not only in hepatobiliary tumors but also in several other solid tumors. nih.gov Preclinical studies have indicated that this compound is efficacious in various tumor models driven by aberrant FGF19 or FGFR4 signaling, not limited to liver cancer. researchgate.netnih.gov This suggests a broader potential applicability for the compound in other FGFR4-dependent cancers, which may be explored in further non-human preclinical cancer models.

Preclinical Combination Strategies Involving this compound

Following a comprehensive review of available research, no specific in vivo preclinical studies detailing the use of this compound in combination with other therapeutic agents in animal models were identified. The existing literature primarily focuses on the evaluation of this compound as a monotherapy in preclinical settings.

Further research is required to explore potential synergistic or additive effects of this compound when combined with other cancer therapies, such as immunotherapy or chemotherapy, in relevant animal models. Such studies would be crucial in determining the rationale for future clinical trials investigating combination strategies involving this selective FGFR4 inhibitor.

Comparative Analysis with Other Fgfr Inhibitors in Preclinical Research

Distinguishing INCB62079 Selectivity Profile from Pan-FGFR Inhibitors

This compound demonstrates a highly selective inhibition profile for FGFR4 over other FGFR family members (FGFR1, 2, and 3). Preclinical data indicate that this compound inhibits FGFR4 with a low nanomolar potency, having an IC50 value of 1.2 nM. onclive.com This selectivity is significant, with the compound being at least 250-fold more selective for FGFR4 than for other FGFR kinases and over 800-fold more selective against a broader panel of kinases. nih.gov

This high degree of selectivity is attributed to the unique mechanism of action of this compound. It acts as an irreversible, covalent inhibitor by binding to a non-conserved cysteine residue, Cys552, located in the ATP-binding pocket of FGFR4. onclive.comselleckchem.com This cysteine is not present in the other FGFR isoforms, providing a structural basis for the compound's specificity. selleckchem.com

In contrast, pan-FGFR inhibitors are designed to inhibit multiple FGFR family members. While effective in certain contexts, their broader activity can lead to off-target effects. The table below presents the half-maximal inhibitory concentration (IC50) values for several pan-FGFR inhibitors across the FGFR family, illustrating their broader inhibitory activity compared to the focused action of this compound.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Rogaratinib1.8&lt;19.21.2
LY28744552.82.66.46
FIIN-23.094.32745.3
Derazantinib4.51.84.534
Infigratinib0.91.41>100
Futibatinib (TAS-120)1.81.41.63.7
AZD45470.22.51.8>1000
Pemigatinib0.40.51.230
ASP58780.470.600.743.5

Comparison with Other Selective FGFR4 Inhibitors in Preclinical Settings

This compound belongs to a growing class of selective FGFR4 inhibitors. Other notable compounds in this category include fisogatinib (BLU-554), H3B-6527, and FGF401. Similar to this compound, these agents achieve their selectivity by covalently targeting the unique Cys552 residue in FGFR4.

Preclinical studies have highlighted the potency of these selective inhibitors. For instance, H3B-6527 is reported to be a highly selective covalent inhibitor of FGFR4, exhibiting over 300-fold selectivity for FGFR4 compared to other FGFR isoforms. Fisogatinib (BLU-554) is also characterized as a potent and selective FGFR4 inhibitor. While direct head-to-head comparative studies with comprehensive IC50 data across a standardized panel of kinases are not extensively available in the public domain, the existing data underscore a common strategy of exploiting the non-conserved Cys552 to achieve high FGFR4 selectivity.

The sensitivity of cancer cell lines with FGF19 amplification to this compound further validates its targeted mechanism of action, as the FGF19-FGFR4 signaling axis is a key driver in these tumors.

Investigation of Resistance Mechanisms to FGFR4 Inhibition in Preclinical Models

The development of drug resistance is a significant challenge in targeted cancer therapy. Preclinical investigations have begun to shed light on the mechanisms of resistance to FGFR4 inhibition.

One of the primary mechanisms of acquired resistance is the emergence of on-target mutations within the FGFR4 kinase domain. Specifically, mutations at the "gatekeeper" residue, such as V550L and V550M, have been identified in preclinical models of resistance to the selective FGFR4 inhibitor fisogatinib (BLU-554). nih.gov These mutations can interfere with the binding of the inhibitor to the ATP pocket, thereby reducing its efficacy. The development of next-generation pan-FGFR inhibitors is one strategy being explored to overcome resistance mediated by such gatekeeper mutations. onclive.com

Another mechanism of resistance involves the activation of bypass signaling pathways. Preclinical evidence suggests that the activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling components, such as the MAPK and PI3K-AKT pathways, can confer resistance to FGFR inhibitors. nih.gov This highlights the complex interplay of signaling networks within cancer cells and suggests that combination therapies targeting both FGFR4 and bypass pathways may be necessary to overcome or delay the onset of resistance.

While preclinical models of acquired resistance have been established for some selective FGFR4 inhibitors, specific preclinical studies detailing resistance mechanisms to this compound are not as extensively documented in the available literature. However, the principles of on-target mutations and bypass signaling activation observed with other FGFR inhibitors are likely to be relevant for this compound as well.

Future Directions in Research on Incb62079 and Fgfr4 Inhibition

Exploration of Novel Preclinical Applications and Disease Models

Preclinical investigations into FGFR4 inhibition have primarily focused on hepatocellular carcinoma (HCC), where FGF19 overexpression frequently activates the FGFR4 pathway nih.govguidetomalariapharmacology.orgwikipedia.orgguidetopharmacology.orgtocris.comguidetopharmacology.orguni.lunih.gov. INCB62079 has shown selective activity against cancer cell lines with FGF19-FGFR4 pathway activation and dose-dependent efficacy in murine models of FGF19-driven HCC guidetopharmacology.orguni.lunih.govidrblab.cn. Its selectivity for FGFR4 over other FGFR isoforms is notably high, exhibiting 250 times greater selectivity in preclinical studies idrblab.cn.

Beyond HCC, emerging evidence suggests broader roles for FGFR4 in other cancer types, indicating novel preclinical applications. FGFR4 has been implicated in breast cancer, where its expression is associated with endocrine resistance and can be co-expressed with FGF19 in a significant percentage of primary breast tumors nih.gov. Studies in breast cancer cell lines, such as MDA-MB 468 and HCC1937, have shown that depletion of FGFR4 or FGF19 can inhibit cell proliferation and induce apoptosis, primarily through the PI3K/AKT signaling pathway nih.gov.

Rhabdomyosarcoma (RMS), a common pediatric soft tissue sarcoma, also presents a promising target, with FGFR4 overexpression and activating mutations identified in a subset of patients uni.luuni.luwikipedia.orgontosight.ainih.gov. Preclinical studies have explored the inhibition of FGFR4 in RMS mouse models expressing mutated FGFR4 wikipedia.org. Furthermore, FGFR4 has been linked to the development of squamous cell carcinoma in lung cancer and plays a critical role in prostate cancer, suggesting potential therapeutic benefits in these indications guidetomalariapharmacology.org.

Future preclinical research will likely leverage diverse disease models, including established in vitro cell lines, human tumor xenografts, orthotopic models, and patient-derived xenograft (PDX) models, to comprehensively evaluate the efficacy of this compound and other FGFR4 inhibitors nih.govtocris.comwikipedia.orgontosight.ainih.govmdwiki.orgwikipedia.org. The use of advanced models, such as FGFR4-targeted vincristine-loaded liposomes and FGFR4-CAR T cells, is also being explored for targeted drug delivery and enhanced cytotoxicity in FGFR4-expressing tumors ontosight.ai.

Further Elucidation of Resistance Mechanisms in Preclinical Contexts

The emergence of drug resistance poses a significant challenge to the long-term efficacy of targeted therapies, including FGFR4 inhibitors. Preclinical studies are crucial for elucidating the mechanisms by which tumors acquire resistance, thereby informing strategies to overcome them. Resistance to FGFR inhibitors can arise from the selection of mutant kinases that are impervious to drug action or from the upregulation of compensatory signaling pathways uni.lu.

A common mechanism of acquired resistance to FGFR inhibitors involves mutations in the FGFR gatekeeper residue, as observed clinically for FGFR4 in embryonal rhabdomyosarcoma and neuroendocrine breast carcinomas uni.lu. In the context of HCC, acquired resistance to FGFR4 inhibitors like BLU-554 (fisogatinib) has been observed in cell lines, such as Huh7-A1, A2, and A3, rendering them insensitive to BLU-554 and other FGFR4 inhibitors including FGF-401, H3B-6527, and JNJ-42756493 (erdafitinib) guidetopharmacology.org.

Reactivation of downstream signaling pathways, particularly the MAPK and/or PI3K/Akt pathways, is a frequently reported resistance mechanism mrc.ac.uk. Additionally, the activation of alternative receptor tyrosine kinases (RTKs) can serve as an escape mechanism following selective FGFR4 inhibition civicdb.org. For instance, studies have highlighted ErbB receptors as potential FGFR4 co-targets in MDA-MB-453 cells, and combining FGFR4 inhibitors with agents like MK2206 (an AKT inhibitor) has shown synergistic effects on cell viability, suggesting a strategy to counteract resistance civicdb.org.

Future preclinical research will focus on identifying novel resistance mechanisms, characterizing the molecular alterations that drive them, and developing rational combination therapies to circumvent or delay the onset of resistance. This will involve continued use of cell-based models, including those engineered for resistance, and in vivo xenograft models to validate findings and test new therapeutic approaches.

Methodological Advancements in FGFR4 Inhibitor Research

Advancements in drug discovery methodologies are pivotal for the development of more potent, selective, and clinically effective FGFR4 inhibitors.

Structure-Based Design Strategies

Structure-based drug design (SBDD) has been instrumental in developing next-generation FGFR inhibitors capable of overcoming resistance mutations. This approach leverages detailed structural information of FGFR4 to design molecules that bind with high affinity and specificity. A key strategy involves covalently targeting a rare cysteine residue (Cys552) in the hinge region of the FGFR4 kinase domain, which is absent in other FGFR family members (FGFR1-3), thereby enabling isoform selectivity xenbase.orgnih.gov. While classical acrylamide (B121943) electrophiles have been used for this purpose, novel noncanonical covalent "warheads" based on nucleophilic aromatic substitution (SNAr) chemistry are being explored to generate highly potent and selective FGFR4 inhibitors with low intrinsic reactivity xenbase.orgnih.gov.

Fragment-based strategies, where small molecular fragments are sequentially added to a common warhead unit, have also proven effective in identifying novel FGFR4 inhibitors wikipedia.org. X-ray crystallography plays a crucial role in SBDD by confirming covalent modification and providing insights into the binding modes of inhibitors with the FGFR4 kinase domain, guiding further optimization tocris.comuni.lu.

Computer-Aided Drug Design (CADD) Approaches

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques that accelerate the drug discovery process by reducing the need for extensive experimental evaluation, focusing resources on high-potential molecules, and mitigating issues of scale, time, and cost newdrugapprovals.orgguidetopharmacology.orgguidetomalariapharmacology.org. CADD approaches are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD) newdrugapprovals.orgcenmed.comnih.gov.

Table 1: Key CADD Approaches in Drug Design

CADD ApproachDescriptionExamples of Methods
Structure-Based Drug Design (SBDD) Utilizes the 3D structure of the target protein (e.g., FGFR4) to design or identify ligands that bind effectively.Molecular docking, structure-based virtual screening (SBVS), molecular dynamics (MD) simulations, de novo drug design. newdrugapprovals.orgguidetomalariapharmacology.orgcenmed.com
Ligand-Based Drug Design (LBDD) Relies on the knowledge of known active ligands to infer properties required for binding, without requiring target structure.Ligand-based virtual screening (LBVS), similarity searching, quantitative structure-activity relationship (QSAR) modeling, pharmacophore generation. newdrugapprovals.orgguidetomalariapharmacology.orgcenmed.com

CADD is employed for virtual screening of large compound databases, optimization of lead compounds, and prediction of potential toxicity newdrugapprovals.orgguidetopharmacology.org. Pharmacophore models, often built using known potent FGFR4 inhibitors like FGF401, are used to discriminate between active and inactive compounds guidetomalariapharmacology.org. Molecular dynamics simulations are increasingly utilized to study the dynamic interactions between inhibitors and FGFR4, providing a deeper understanding of binding mechanisms and conformational changes guidetopharmacology.org. The continued integration of CADD, including machine learning and deep learning, is expected to drive rapid innovation in the virtual screening and optimization of FGFR4 inhibitor candidates newdrugapprovals.orgguidetopharmacology.org.

Advancements in In Vitro and In Vivo Research Models

The evolution of preclinical research models is fundamental to accurately assessing the efficacy and mechanism of action of FGFR4 inhibitors.

In Vitro Models:

Cell Lines: A diverse array of human cancer cell lines, including those with FGF19 amplification (e.g., Huh7, Hep3B) or FGFR4 mutations, are routinely used to evaluate the inhibitory effects of compounds on FGFR4 activity and downstream signaling pathways (e.g., MAPK, PI3K/AKT) nih.govguidetopharmacology.orguni.luontosight.ainih.govcivicdb.org.

Genetic Manipulation: Techniques such as shRNA-based screening and siRNA-mediated depletion are employed to study the effects of FGFR4 or FGF19 knockdown on cell proliferation and apoptosis nih.gov.

Biochemical Assays: Western blot analysis is commonly used to assess the inhibition of FGFR4 phosphorylation and its downstream targets, providing insights into the compound's mechanism of action nih.govcivicdb.org.

In Vivo Models:

Xenograft Models: Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to evaluate tumor growth inhibition and regression in response to FGFR4 inhibitors nih.govguidetopharmacology.orgtocris.comnih.govidrblab.cnwikipedia.orgnih.govwikipedia.org. These include orthotopic models, which involve implanting tumors in their native organ site, and patient-derived xenograft (PDX) models, which more closely mimic human tumor biology tocris.comontosight.aimdwiki.org.

Specialized Models: The development of advanced in vivo models, such as FGFR4-targeted antibody-drug conjugates (ADCs) and Chimeric Antigen Receptor (CAR) T cells, represents a significant advancement in targeted therapy approaches for FGFR4-driven cancers like rhabdomyosarcoma ontosight.ai. These models allow for the investigation of novel drug delivery systems and immunotherapeutic strategies.

Biomarker Integration: Preclinical studies are increasingly integrating biomarker analysis (e.g., plasma FGF19, bile acid salts) to correlate drug exposure with target inhibition and preliminary efficacy, thereby guiding clinical translation guidetopharmacology.orguni.lu.

The continuous refinement and development of these in vitro and in vivo models, coupled with the integration of multi-omics data, will be crucial for comprehensively evaluating the potential of this compound and other FGFR4 inhibitors and for identifying optimal therapeutic strategies.

Q & A

Basic Research Questions

Q. How should researchers design initial in vitro experiments to assess INCB62079's target specificity and selectivity?

  • Methodological Answer :

  • Hypothesis-driven design : Formulate testable hypotheses (e.g., "this compound selectively inhibits Protein X over structurally similar isoforms") using frameworks like PICO (Population: cell lines; Intervention: compound concentration; Comparison: control/alternative inhibitors; Outcome: binding affinity/activity) .
  • Control groups : Include positive/negative controls (e.g., known inhibitors, vehicle-only treatments) to isolate compound-specific effects .
  • Orthogonal assays : Combine biochemical (e.g., enzymatic activity) and biophysical (e.g., SPR, ITC) assays to validate target engagement .
  • Data documentation : Tabulate raw data (e.g., IC₅₀ values, kinetic parameters) with statistical significance (p < 0.05) and instrument specifications (manufacturer, model) .

Q. What methodologies are recommended for characterizing this compound's physicochemical properties to ensure reproducibility?

  • Methodological Answer :

  • Standardized protocols : Follow IUPAC guidelines for solubility (shake-flask method), logP (HPLC-derived), and stability (pH/thermal stress tests) .
  • Instrumental validation : Use HPLC-MS for purity (>95%), NMR for structural confirmation, and DSC for thermal behavior .
  • Data tables : Include batch-specific variability (e.g., ±SD across three replicates) and storage conditions (e.g., -80°C, desiccated) .

Q. How can researchers establish a robust dose-response relationship for this compound in preclinical models?

  • Methodological Answer :

  • Non-linear regression analysis : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
  • Dynamic range optimization : Test 10–12 concentrations spanning 3–4 log units to capture full efficacy-toxicity profiles .
  • Table example :
Concentration (nM)Response (%)SEMp-value vs. Control
15.2±0.30.12
1028.7±1.1<0.01
10089.5±2.4<0.001

Advanced Research Questions

Q. How can researchers resolve contradictory efficacy data for this compound across different preclinical models (e.g., murine vs. humanized systems)?

  • Methodological Answer :

  • Contradiction analysis : Apply the FINER criteria to evaluate model relevance (e.g., species-specific target expression, pharmacokinetic differences) .
  • Meta-regression : Pool data from multiple studies to identify covariates (e.g., dosing regimen, genetic background) explaining variability .
  • Mechanistic validation : Use CRISPR-edited cell lines to isolate confounding factors (e.g., off-target effects in murine models) .

Q. What strategies optimize experimental conditions to minimize variability in this compound's in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Pre-experimental calibration : Standardize animal housing conditions (diet, circadian rhythm) and compound formulation (vehicle, pH) .
  • Longitudinal sampling : Collect plasma/tissue samples at ≥5 timepoints to model AUC, Cmax, and half-life with non-compartmental analysis .
  • Outlier detection : Use Grubbs’ test to exclude anomalous data points and report coefficient of variation (CV < 15%) .

Q. How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate this compound's mechanism of action beyond primary targets?

  • Methodological Answer :

  • Systems biology workflows :

Pathway enrichment : Apply GSEA or DAVID to omics datasets to identify perturbed pathways (FDR < 0.1) .

Network pharmacology : Construct compound-target-disease networks using tools like Cytoscape to prioritize secondary targets .

  • Validation pipeline : Confirm hypotheses with siRNA knockdowns or co-crystallization studies for newly identified targets .

Guidance for Data Contradiction & Reproducibility

  • Critical pitfalls : Avoid overgeneralizing findings (e.g., assuming murine data fully translate to humans) .
  • Ethical reporting : Disclose limitations (e.g., batch variability, model constraints) and propose follow-up studies (e.g., human organoid trials) .
  • Peer-review readiness : Align with journal guidelines (e.g., Medicinal Chemistry Research) for statistical rigor and data transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.